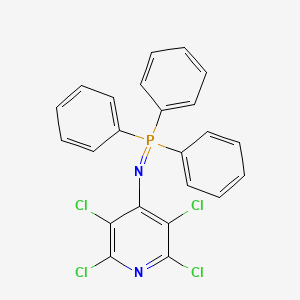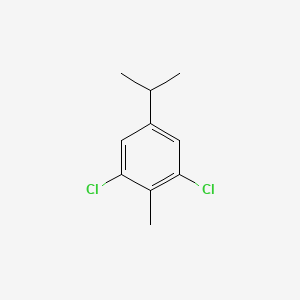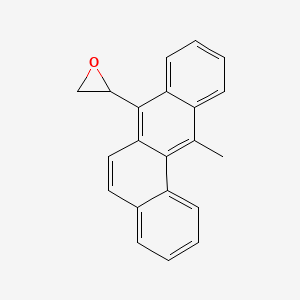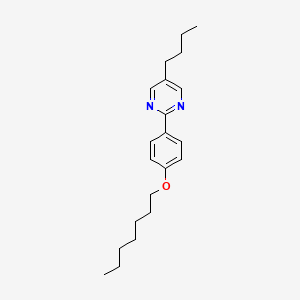
4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- is a complex organic compound with the molecular formula C23H15Cl4N2P. This compound is known for its unique structure, which includes a pyridine ring substituted with four chlorine atoms and a triphenylphosphoranylidene group. It is used in various scientific research applications due to its reactivity and potential for forming diverse chemical derivatives.
Méthodes De Préparation
The synthesis of 4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- typically involves the reaction of 2,3,5,6-tetrachloropyridine with triphenylphosphine. The reaction conditions often include the use of a suitable solvent such as dichloromethane and may require heating to facilitate the reaction. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly reported.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific nucleophiles and reaction conditions used .
Applications De Recherche Scientifique
4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and other organic derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a reagent in chemical manufacturing processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- include other halogenated pyridines and phosphoranylidene derivatives. For example:
2,3,5,6-Tetrachloropyridine: A precursor in the synthesis of the target compound.
Triphenylphosphine: A reagent used in the synthesis and a component of the final structure.
Other Halogenated Pyridines: Compounds like 2,3,5,6-tetrachloro-4-nitropyridine share similar reactivity patterns.
The uniqueness of 4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- lies in its combined structural features, which confer distinct reactivity and potential for diverse applications .
Propriétés
| 51527-58-3 | |
Formule moléculaire |
C23H15Cl4N2P |
Poids moléculaire |
492.2 g/mol |
Nom IUPAC |
triphenyl-(2,3,5,6-tetrachloropyridin-4-yl)imino-λ5-phosphane |
InChI |
InChI=1S/C23H15Cl4N2P/c24-19-21(20(25)23(27)28-22(19)26)29-30(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
Clé InChI |
KXOZVFRXNLCNSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=NC2=C(C(=NC(=C2Cl)Cl)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine](/img/no-structure.png)








![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)

